Cyclododecyl formate

Description

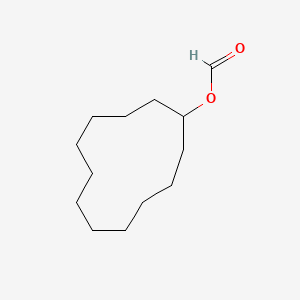

Cyclododecyl formate (CAS: 59052-82-3) is a cycloalkyl ester derived from formic acid and cyclododecanol. Its molecular formula is C₁₃H₂₄O₂, with a molecular weight of 212.33 g/mol (calculated from structural data ). The compound features a 12-membered cycloalkyl ring attached to a formate group, imparting unique steric and electronic properties.

Properties

IUPAC Name |

cyclododecyl formate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H24O2/c14-12-15-13-10-8-6-4-2-1-3-5-7-9-11-13/h12-13H,1-11H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WGFQFIYJBLNXIF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCCCCC(CCCCC1)OC=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H24O2 | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70866731 | |

| Record name | Cyclododecanol, 1-formate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70866731 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

212.33 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

59052-82-3 | |

| Record name | Cyclododecanol, 1-formate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=59052-82-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Cyclododecanol, 1-formate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0059052823 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Cyclododecanol, 1-formate | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Cyclododecanol, 1-formate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70866731 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Cyclododecyl formate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.055.959 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Chemical Reactions Analysis

Hydrolysis to Cyclododecanol

Cyclododecyl formate undergoes hydrolysis under alkaline conditions to regenerate cyclododecanol, a reaction critical for reversible protection of hydroxyl groups:

| Parameter | Details |

|---|---|

| Hydrolysis Agent | 1 M NaOH in methanol |

| Temperature | Room temperature |

| Reaction Time | 30 minutes |

| Product Identification | GC-MS confirms complete conversion to cyclododecanol (m/z = 156, 138, 95) |

This reaction demonstrates the ester’s stability under acidic/neutral conditions and its labile nature in basic media.

Thermal Decomposition and Side Reactions

Elevated temperatures during synthesis or storage may lead to decomposition or competing reactions:

-

Competing Chloride Formation : At higher temperatures (e.g., 60°C), the OPC-VH reagent promotes nucleophilic substitution, yielding alkyl chlorides. For example, benzyl alcohol forms a 24% chloride byproduct under similar conditions .

-

Thermal Stability : this compound remains stable below 160°C but decomposes during distillation above this threshold, necessitating careful temperature control .

Comparative Reactivity with Linear Analogues

This compound displays distinct reactivity compared to linear alkyl formates:

| Property | This compound | 1-Hexyl Formate |

|---|---|---|

| Hydrolysis Rate (1 M NaOH) | Slower due to steric hindrance | Faster |

| Thermal Stability | Higher (decomposes >160°C) | Lower (decomposes >120°C) |

| Chloride Byproduct Formation | Negligible under synthesis conditions | Up to 24% at elevated temperatures |

These differences underscore the influence of the cyclic structure on reaction kinetics and product selectivity .

Limitations and Challenges

Comparison with Similar Compounds

Physical and Chemical Properties

Key Observations :

- Steric Effects : Cyclododecyl esters exhibit significant steric bulk due to their 12-membered ring, which may reduce volatility compared to smaller esters like phenethyl formate .

- Solubility : The hydrophobic cyclododecyl group likely decreases water solubility, contrasting with more polar aromatic esters (e.g., phenethyl formate) .

Reactivity and Functional Performance

Toxicity and Environmental Impact

| Compound | Skin Irritation | Aquatic Toxicity (LC₅₀/EC₅₀) | Biodegradability |

|---|---|---|---|

| This compound | Category 2 | 15.6 mg/L (fish) | Not readily |

| Cyclododecyl acetate | Data unavailable | Data unavailable | Likely similar |

| Phenethyl formate | Low (assumed) | Higher (aromatic hydrolysis) | Moderate |

Regulatory Status :

Industrial and Regulatory Considerations

- Fragrance Stability : this compound’s large ring structure may enhance longevity in perfumes compared to smaller esters like propyl acetate .

- Regulatory Compliance : Unlike this compound, propyl acetate (CAS 109-60-4) is widely accepted as a low-toxicity solvent, reflecting differences in regulatory scrutiny .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.